3-Amino-4-chloro-5-methylbenzoic acid hydrochloride
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Overview
Description
3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride typically involves the chlorination of 3-Amino-5-methylbenzoic acid followed by the introduction of the hydrochloride group. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-5-methylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-chlorosuccinimide (NCS) and bases like sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-4-chloro-5-methylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-4-methylbenzoic acid: Similar structure but with different positioning of the amino and chloro groups.
2-Amino-3-hydroxybenzoic acid hydrochloride: Contains a hydroxyl group instead of a chloro group.
4-Amino-3-chloro-5-methylbenzoic acid: Similar structure with different positioning of the amino and chloro groups.
Uniqueness
3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specific applications in research and industry .
Properties
IUPAC Name |
3-amino-4-chloro-5-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWGXHLMTIHHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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